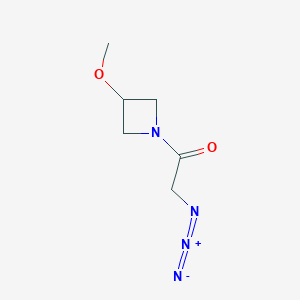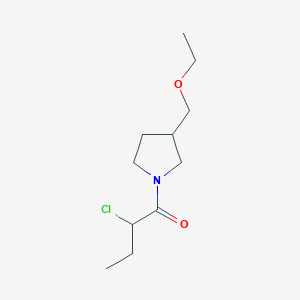
2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine
Übersicht
Beschreibung
2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine, abbreviated as 2C3E, is a small organic molecule with a wide range of applications in the scientific research field. 2C3E is a heterocyclic compound containing a five-membered ring of two nitrogen atoms, one carbon atom, and two chlorine atoms. 2C3E has a molecular weight of 175.6 g/mol and a boiling point of 305.3 °C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pyrazine derivatives have been explored for their potential in synthesizing new chemical entities with therapeutic applications. For instance, novel synthetic pathways have been developed for pyrazolopyridines and pyrazolines, offering insights into the structural versatility and reactivity of pyrazine-based compounds (Collins Michael Raymond et al., 2010; A. Amr et al., 2008).
Potential Therapeutic Applications
- Research on pyrazine and piperidine derivatives reveals their potential in addressing a variety of health conditions. For example, compounds related to the query have shown promise in genotoxicity studies, which could be relevant in designing drugs with reduced adverse effects (A. Kalgutkar et al., 2007). Other studies have investigated the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, highlighting the therapeutic versatility of pyrazine compounds (A. Amr et al., 2008).
Chemical Behavior and Interaction
- The chemical behavior and interactions of pyrazine derivatives have been a subject of study, particularly in terms of their potential for bioactivation and interaction with DNA. One study demonstrated that certain pyrazine compounds could be bioactivated to reactive intermediates, emphasizing the importance of understanding their metabolic pathways in drug design and safety evaluation (A. Kalgutkar et al., 2007).
Wirkmechanismus
- Piperidine derivatives, like our compound, often interact with receptors or enzymes involved in various biological processes. These may include neurotransmitter receptors, ion channels, or enzymes related to metabolism or signaling pathways .
Target of Action
Pharmacokinetics (ADME)
- The compound’s ethoxymethyl group suggests good oral absorption due to its lipophilicity. It likely distributes throughout tissues, including the central nervous system (CNS), given its piperidine structure. Hepatic metabolism may occur, possibly involving cytochrome P450 enzymes. Elimination likely occurs via urine or feces. The compound’s stability and solubility influence bioavailability .
Eigenschaften
IUPAC Name |
2-chloro-3-[3-(ethoxymethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-17-9-10-4-3-7-16(8-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNLWCABSOUQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















